(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
Description
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Properties
IUPAC Name |
(7-chloroimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOTWFZOOBWTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2CO)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
An In-depth Technical Guide to (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This guide provides a detailed technical overview of a specific derivative, (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol. We will delve into its chemical architecture, predicted physicochemical properties, and plausible synthetic routes. Furthermore, this document will explore the potential therapeutic applications of this molecule by contextualizing it within the broader landscape of imidazo[1,2-a]pyridine pharmacology, offering insights for researchers and professionals in drug discovery and development.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Heterocycle
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in the pharmaceutical sciences. Its rigid structure and ability to be readily functionalized at various positions make it an ideal framework for designing compounds with diverse pharmacological activities.[1][2][5] Marketed drugs such as Zolpidem, Alpidem, and Saripidem feature this core, highlighting its clinical significance.[3][4] The broad spectrum of biological activities associated with this scaffold includes anticancer, anti-inflammatory, antiviral, and central nervous system effects.[3][6][7][8][9]
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol: A Compound of Interest
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, with the Chemical Abstracts Service (CAS) number 1367992-89-9, is a specific derivative of the imidazo[1,2-a]pyridine family.[10][11] The presence of a chloro group at the 7-position and a hydroxymethyl group at the 3-position introduces specific electronic and steric properties that can significantly influence its biological activity and pharmacokinetic profile.
Chemical Structure and Physicochemical Properties
The fundamental structural details of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol are outlined below. While experimental data for this specific molecule is limited, predictive models provide valuable insights into its physicochemical characteristics.[12]
-
Molecular Formula: C₈H₇ClN₂O[12]
-
IUPAC Name: (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol[12]
-
SMILES: C1=CN2C(=NC=C2CO)C=C1Cl[12]
-
InChI Key: XSOTWFZOOBWTCZ-UHFFFAOYSA-N[12]
Table 1: Predicted Physicochemical Properties of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
| Property | Predicted Value | Data Source |
| Molecular Weight | 182.61 g/mol | PubChem |
| Monoisotopic Mass | 182.02469 Da | [12] |
| XlogP | 1.5 | [12] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 1 | PubChem |
Note: The properties listed are computationally predicted and await experimental verification.
Synthesis and Purification: A Proposed Pathway
A likely precursor for this synthesis is 7-chloroimidazo[1,2-a]pyridine.[14] The introduction of the hydroxymethyl group at the 3-position can be achieved through various C-H functionalization strategies or by using a building block that already contains the desired functionality. A common approach for introducing substituents at the C3 position of the imidazo[1,2-a]pyridine core is the aza-Friedel–Crafts reaction.[15]
Below is a proposed workflow for the synthesis of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol.
Figure 1: Proposed synthetic workflow for (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol.
Experimental Protocol (Hypothetical):
-
Synthesis of 7-Chloroimidazo[1,2-a]pyridine: Following a procedure similar to that described in the literature, 2-amino-4-chloropyridine is reacted with chloroacetaldehyde in a suitable solvent such as 1-butanol under reflux conditions.[14] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Vilsmeier-Haack Formylation: The synthesized 7-chloroimidazo[1,2-a]pyridine is then subjected to Vilsmeier-Haack formylation to introduce a formyl group at the C3 position. This is typically achieved by reacting the substrate with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Reduction of the Aldehyde: The resulting 7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is dissolved in a protic solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0°C. The reaction is stirred until the aldehyde is completely consumed, as indicated by TLC. The reaction is then quenched, and the product is extracted and purified to yield (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol.
Spectroscopic Characterization (Anticipated)
While specific spectral data is not available, the expected ¹H NMR, ¹³C NMR, and mass spectrometry data can be inferred from the structure:
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¹H NMR: Aromatic protons on the pyridine and imidazole rings would appear in the downfield region. The methylene protons of the hydroxymethyl group would likely appear as a singlet, and the hydroxyl proton would be a broad singlet, exchangeable with D₂O.
-
¹³C NMR: Signals corresponding to the eight carbon atoms of the molecule would be observed. The carbon bearing the hydroxymethyl group would be in the aliphatic region, while the other carbons would be in the aromatic region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks for the chlorine atom.
Biological Significance and Potential Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a wide range of biological activities.[3][4] Derivatives have been investigated as inhibitors of various kinases, including Activin-like Kinase (ALK), which is implicated in diseases like fibrodysplasia ossificans progressiva and certain cancers.[16] The scaffold has also been explored for the development of covalent inhibitors for challenging targets like KRAS G12C.[7]
The specific substitutions on (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol suggest several avenues for its potential therapeutic application:
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Kinase Inhibition: The imidazo[1,2-a]pyridine core can act as a hinge-binding motif in many kinase inhibitors. The 7-chloro substituent can provide additional hydrophobic interactions within the ATP-binding pocket, while the 3-hydroxymethyl group can be a key hydrogen bonding partner.
Figure 2: Potential mechanism of action via kinase inhibition.
-
Antiparasitic Activity: Imidazo[1,2-a]pyridine derivatives have shown promise as agents against visceral leishmaniasis.[17] The specific compound of interest could be evaluated for its efficacy against various parasitic infections.
-
Anticancer Properties: Numerous imidazo[1,2-a]pyridine compounds have demonstrated cytotoxic effects against various cancer cell lines.[9] The 7-chloro substitution, in particular, has been a feature in some reported anticancer agents.
Conclusion
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol is a molecule of significant interest within the medicinally important class of imidazo[1,2-a]pyridines. While experimental data on this specific compound is sparse, its structural features, in the context of the vast body of research on this scaffold, suggest a high potential for biological activity. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a rationale for its investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully elucidate its therapeutic potential.
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A Technical Guide to the Molecular Weight and Formula of 7-Chloroimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1][2][3] Its synthetic tractability allows for extensive derivatization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the 7-chloro-substituted variant, providing a detailed examination of its core molecular formula and weight, the principles of its derivatization, and the consequential changes to these fundamental molecular properties. We will explore common synthetic modifications, present a representative synthetic protocol, and detail the analytical workflows essential for structural confirmation.
Chapter 1: The 7-Chloroimidazo[1,2-a]pyridine Core Scaffold
Significance in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5,6-heterocycle that forms the core of numerous therapeutic agents.[1] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis) feature this scaffold, highlighting its clinical importance.[4] The scaffold's value lies in its rigid structure and the accessibility of multiple positions for substitution, which allows for the modulation of biological activity.[5] The introduction of a chlorine atom at the 7-position, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity, making 7-chloroimidazo[1,2-a]pyridine a key starting point for drug discovery programs targeting cancer, inflammation, and infectious diseases.[1][6]
Physicochemical Properties of the Core Structure
The foundational step in any derivatization effort is a precise understanding of the parent molecule. For 7-chloroimidazo[1,2-a]pyridine, the core properties are as follows:
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Chemical Formula: C₇H₅ClN₂[7]
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Molecular Weight (Average): 152.58 g/mol [8]
-
Monoisotopic Mass: 152.01413 Da[7]
The monoisotopic mass is the mass of the molecule with the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N) and is the value of primary importance in high-resolution mass spectrometry (HRMS), a critical tool for formula determination.
Chapter 2: Principles of Derivatization and Impact on Molecular Properties
The functionalization of the 7-chloroimidazo[1,2-a]pyridine core is a primary strategy for generating novel chemical entities.[9] These reactions, often involving C-H functionalization, coupling reactions, or multicomponent reactions, allow for the precise addition of various substituents at specific positions.[4][5][10]
Common Sites for Derivatization
The C-3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic and thus a common site for electrophilic substitution and other functionalization reactions.[4] Other positions on both the imidazole and pyridine rings can also be modified, offering a rich canvas for synthetic exploration.
Caption: Key sites for synthetic modification on the 7-chloroimidazo[1,2-a]pyridine scaffold.
Calculating New Molecular Weights and Formulas
When a functional group is added to the parent scaffold, the new molecular formula and weight are calculated by simple addition. A hydrogen atom is typically substituted, so the net change is the addition of the functional group's atoms minus one hydrogen atom.
Formula:
-
New Formula = (C₇H₅ClN₂) + (Atoms in Added Group) - (H)
Molecular Weight:
-
New MW = (MW of C₇H₅ClN₂) + (MW of Added Group) - (MW of H)
-
New MW = 152.58 + (MW of Added Group) - 1.01
Survey of Common Derivatives and Their Properties
The following table summarizes the impact of adding various functional groups to the 7-chloroimidazo[1,2-a]pyridine core.
| Derivative Name (Example) | Added Functional Group | Change in Formula | New Molecular Formula | New Molecular Weight ( g/mol ) | Citation |
| 7-chloro-3-bromo -imidazo[1,2-a]pyridine | -Br | +Br, -H | C₇H₄BrClN₂ | 231.48 | |
| 7-chloro-2-methyl -imidazo[1,2-a]pyridine | -CH₃ | +CH₃, -H | C₈H₇ClN₂ | 166.61 | [11] |
| 7-chloro-2-(chloromethyl) -imidazo[1,2-a]pyridine | -CH₂Cl | +CH₂Cl, -H | C₈H₆Cl₂N₂ | 201.05 | [12] |
| 7-chloro-imidazo[1,2-a]pyridine-3-carboxylic acid | -COOH | +COOH, -H | C₈H₅ClN₂O₂ | 196.59 | |
| 7-chloro-3-nitro -imidazo[1,2-a]pyridine | -NO₂ | +NO₂, -H | C₇H₄ClN₃O₂ | 197.58 |
Note: Molecular weights are calculated based on average isotopic masses.
Chapter 3: Synthetic and Analytical Methodologies
Representative Synthetic Protocol: C-3 Halogenation
The introduction of a halogen at the C-3 position is a common step to create a synthetic handle for further cross-coupling reactions. The following protocol is a representative example of a transition-metal-free C-H chlorination.[13]
Reaction: Synthesis of 3,7-dichloroimidazo[1,2-a]pyridine
Materials:
-
7-chloroimidazo[1,2-a]pyridine
-
Sodium Chlorite (NaClO₂)
-
Acetic Acid (AcOH)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
Procedure:
-
To a 25 mL sealed tube equipped with a magnetic stir bar, add 7-chloroimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), NaClO₂ (1.0 mmol, 2.0 equiv), and DMF (2 mL).
-
Add acetic acid (2.0 mmol) to the mixture.
-
Seal the tube and stir the reaction mixture at 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly using preparative TLC on a silica gel plate, using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Extract the product band from the silica with ethyl acetate.
-
Remove the solvent under reduced pressure (in vacuo) to afford the pure 3,7-dichloroimidazo[1,2-a]pyridine product.
Workflow for Structural Confirmation
Confirming the identity and molecular weight of a newly synthesized derivative is a critical, self-validating step. The standard workflow involves spectroscopic analysis.
Caption: Standard analytical workflow for the characterization of novel derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of peaks confirm the successful addition of the new functional group and its position on the scaffold.[14][15]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion (e.g., [M+H]⁺).[13] This experimental mass is compared to the calculated theoretical mass for the expected molecular formula. A match within a small tolerance (typically <5 ppm) provides strong evidence for the elemental composition, thereby confirming both the molecular formula and weight.
Conclusion
The 7-chloroimidazo[1,2-a]pyridine scaffold is a versatile and valuable starting point for the development of new chemical entities. A foundational understanding of its molecular weight and formula is essential for the rational design and synthesis of derivatives. By applying standard synthetic transformations and a robust analytical workflow, researchers can confidently create and characterize novel compounds, systematically modifying the core structure to optimize for desired biological and therapeutic properties. The principles outlined in this guide provide a framework for these endeavors, ensuring scientific rigor and accelerating the drug discovery process.
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Pharmacological potential of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol scaffold
Technical Guide for Drug Discovery & Development [1]
Executive Summary: The Lynchpin Intermediate
In the landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyridine core is a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity. However, the specific derivative (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol represents a highly refined "lynchpin intermediate" rather than a final drug candidate.[1]
Its value lies in two distinct structural advantages:
-
The 7-Chloro Substituent: Acts as a metabolic blockade.[1] In many imidazo[1,2-a]pyridine drugs (e.g., Zolpidem), the 6- and 7-positions are sites of rapid oxidative metabolism (hydroxylation) by CYP450 enzymes. The 7-chloro group sterically and electronically inhibits this degradation, significantly extending half-life (
).[1] -
The 3-Methanol Handle: A versatile "warhead precursor."[1] The hydroxymethyl group is easily converted into aldehydes, halides, or amides, allowing for the divergent synthesis of GABAergic ligands, kinase inhibitors, and anti-tubercular agents.
This guide details the synthesis, pharmacological utility, and experimental validation of this specific scaffold.
Molecular Architecture & SAR Logic
The pharmacological potential of this scaffold is dictated by its Structure-Activity Relationship (SAR).[1] The 7-chloro group is not merely a decoration; it is a stability anchor.[1]
Figure 1: SAR Map of the (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol scaffold. The 7-Cl provides metabolic stability, while the 3-methanol serves as the synthetic pivot.[1]
Synthetic Access: The Self-Validating Protocol
To utilize this scaffold, one must first synthesize it with high purity. The most robust route avoids the Groebke-Blackburn-Bienaymé reaction (which yields amines) and instead uses a Vilsmeier-Haack formylation followed by reduction .[1]
Step-by-Step Methodology
Reagents: 2-Amino-4-chloropyridine, Chloroacetaldehyde, POCl3, DMF, NaBH4.
Phase 1: Construction of the Heterocycle
-
Condensation: Dissolve 2-amino-4-chloropyridine (1.0 eq) in ethanol. Add chloroacetaldehyde (1.5 eq, 40% aq. solution) and NaHCO3 (2.0 eq).[1]
-
Reflux: Heat to reflux (80°C) for 6-8 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Evaporate ethanol. Neutralize residue with sat.[1] NaHCO3. Extract with DCM.[1]
-
Result: 7-Chloroimidazo[1,2-a]pyridine. (Note: 7-Cl regiochemistry is favored over 5-Cl due to steric hindrance during cyclization).[1]
Phase 2: Installation of the 3-Methanol Handle
-
Vilsmeier-Haack Formylation:
-
Cool DMF (5.0 eq) to 0°C. Dropwise add POCl3 (1.2 eq). Stir 30 min to form the Vilsmeier reagent.
-
Add 7-Chloroimidazo[1,2-a]pyridine (dissolved in DMF) dropwise.[1]
-
Heat to 60°C for 3 hours.
-
Quench: Pour into ice water and basify to pH 8 with NaOH. The precipitate is 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.[1]
-
-
Reduction to Methanol:
-
Dissolve the aldehyde (1.0 eq) in Methanol/THF (1:1).
-
Add NaBH4 (1.5 eq) in portions at 0°C. Stir for 1 hour.
-
Validation: Disappearance of the aldehyde peak (~9.8 ppm) in 1H-NMR.
-
Isolation: Quench with water, extract with EtOAc. Recrystallize from Ethanol.[1]
-
Yield Expectation: 65-75% overall. Key Characterization: 1H NMR (DMSO-d6) should show a doublet at ~4.8 ppm (CH2) and a triplet at ~5.2 ppm (OH).[1]
Therapeutic Verticals
Once synthesized, the (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol scaffold is the gateway to three primary therapeutic classes.
A. Neurology: GABA-A Receptor Modulation
The imidazo[1,2-a]pyridine core is isosteric with the benzodiazepine ring system.[1]
-
Mechanism: Binds to the
subunit interface of the GABA-A receptor.[1] -
Role of 7-Cl: Enhances affinity for the
subunit (associated with sedation) while preventing the rapid metabolism seen in non-halogenated analogues.[1] -
Derivatization: The 3-methanol is converted to an amide (via oxidation to acid) or an ether.[1]
-
Target: Analogues of Necopidem or Saripidem with improved half-lives.[1]
-
B. Oncology: c-Met and PI3K Inhibition
Kinase inhibitors often require a flat, aromatic hinge-binder.[1]
-
Mechanism: The N1 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met1211 in c-Met).
-
Role of 3-MeOH: Used to attach solubilizing groups (piperazines, morpholines) that extend into the solvent-exposed region of the kinase pocket.[1]
-
Data Support: Studies on c-Met inhibitors show that 6- or 7-substituted imidazopyridines exhibit IC50 values in the low nanomolar range (2-10 nM) [1].[1]
C. Infectious Disease: Anti-Tubercular Agents
Following the success of Telacebec (Q203) , the imidazopyridine scaffold has become a focus for Mycobacterium tuberculosis treatment.[2]
-
Mechanism: Inhibition of the QcrB subunit of the electron transport chain.
-
Strategy: The 3-methanol is oxidized and coupled to lipophilic amines to create the "linker-tail" architecture required for QcrB binding.[1]
Experimental Validation Protocols
To confirm the utility of the 7-chloro scaffold versus the unsubstituted parent, the following assays are mandatory.
Protocol 1: Microsomal Stability Assay (Metabolic Shield Validation)
This assay proves the "7-Chloro Effect" on half-life.[1]
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]
-
Test Compounds:
-
Procedure:
-
Incubate 1 µM compound with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH-generating system.[1]
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with cold acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.[1]
-
Expected Result: The 7-Chloro derivative should show a >2-fold increase in intrinsic clearance stability (
) compared to the control due to blockage of the 7-position oxidation site.[1]
Protocol 2: Divergent Synthesis Workflow
Figure 2: Divergent synthesis workflow utilizing the 3-methanol handle.
Quantitative Data Summary
| Property | Unsubstituted Scaffold | 7-Chloro Scaffold | Impact of Modification |
| LogP (Lipophilicity) | ~1.2 | ~1.9 | Improved membrane permeability; higher BBB penetration.[1] |
| Metabolic Site | C-6, C-7 (High Lability) | C-6 only (C-7 blocked) | Extended Half-life ( |
| Electronic Effect | Electron Rich | Electron Deficient | Reduced oxidative potential; stronger pi-stacking.[1] |
| GABA-A Affinity | Moderate ( | High ( | Dependent on 3-position sidechain.[1] |
References
-
Wang, J., et al. (2014). "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." Molecules, 19(11), 18604-18619. Link
-
Enguehard-Gueiffier, C., & Gueiffier, A. (2007). "Recent progress in the pharmacology of imidazo[1,2-a]pyridines." Mini Reviews in Medicinal Chemistry, 7(9), 888-899. Link
-
Goodacre, S. C., et al. (2006).[3] "Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists." Journal of Medicinal Chemistry, 49(1), 35-38.[3] Link
- Kang, S., et al. (2014). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine, 19, 1157–1160. (Contextual reference for scaffold utility in TB).
-
Goel, R., et al. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry, 14, 637. Link
Sources
- 1. (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol | C8H7ClN2O | CID 19735707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Scalable Two-Step Synthesis of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents, valued for its broad spectrum of biological activities.[1][2] This application note provides a detailed, scalable, and field-proven protocol for the synthesis of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, a key building block for drug discovery and development. The described two-step synthetic pathway begins with a regioselective Vilsmeier-Haack formylation of the readily available 7-chloroimidazo[1,2-a]pyridine, followed by a selective reduction of the resulting aldehyde. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, causal explanations for experimental choices, and critical data for process validation.
Introduction and Strategic Overview
Imidazo[1,2-a]pyridines are a class of nitrogen-fused bicyclic heterocycles that are structurally analogous to purines, enabling them to interact with a wide array of biological targets.[3] This has led to their incorporation into marketed drugs with diverse therapeutic applications, including hypnotic agents like Zolpidem and anti-ulcer treatments such as Zolimidine.[1] The title compound, (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, serves as a crucial intermediate, providing a reactive hydroxyl handle for further molecular elaboration in the development of novel therapeutics, such as activin-like kinase (ALK) inhibitors.[4]
The primary challenge in synthesizing such intermediates is the development of a process that is not only high-yielding but also robust, safe, and economically viable for scale-up. The synthetic strategy outlined herein addresses these requirements through a logical and efficient two-step sequence.
Chosen Synthetic Pathway:
-
Step 1: Vilsmeier-Haack Formylation. This reaction introduces a formyl (-CHO) group at the C-3 position of the 7-chloroimidazo[1,2-a]pyridine core. This classic and highly reliable method is chosen for its excellent regioselectivity on the electron-rich imidazole ring and its use of common, inexpensive reagents (phosphoryl chloride and dimethylformamide), making it ideal for large-scale production.[5]
-
Step 2: Selective Aldehyde Reduction. The intermediate aldehyde is then reduced to the target primary alcohol. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its operational simplicity, high chemoselectivity for aldehydes over other potential functional groups, and superior safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄), a critical consideration for scalability.
This approach ensures a convergent and efficient synthesis, transforming a simple starting material into a functionalized, high-value intermediate.
Figure 1: Overall two-step synthetic scheme.
Experimental Protocols and Methodologies
Part 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (Intermediate)
Principle and Rationale: The Vilsmeier-Haack reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This electrophilic species is then attacked by the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring, which is the most nucleophilic site. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the desired aldehyde. This method's reliability and high regioselectivity make it a cornerstone for functionalizing such heterocyclic systems.[5]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 5.0 equivalents).
-
Formation of Vilsmeier Reagent: Cool the DMF to 0-5 °C in an ice bath. Add phosphoryl chloride (POCl₃, 2.5 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid may be observed.
-
Substrate Addition: After the addition of POCl₃ is complete, allow the mixture to stir at 0-5 °C for an additional 20 minutes. Then, add 7-chloroimidazo[1,2-a]pyridine (1.0 equivalent) portion-wise, maintaining the internal temperature below 15 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-65 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 50% ethyl acetate in hexanes) until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture back to 0-5 °C. Cautiously quench the reaction by slowly adding it to a stirred mixture of crushed ice and water. This step is highly exothermic.
-
pH Adjustment and Precipitation: Adjust the pH of the aqueous solution to 8-9 using a saturated sodium bicarbonate or a 2M sodium hydroxide solution. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum at 50 °C to afford the crude 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Further purification can be achieved by recrystallization from an ethanol/water mixture if required.
Part 2: Synthesis of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (Target Molecule)
Principle and Rationale: This step involves the nucleophilic addition of a hydride ion from sodium borohydride (NaBH₄) to the carbonyl carbon of the aldehyde. NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols without affecting other potentially reducible functional groups. The use of a protic solvent like methanol (MeOH) not only dissolves the starting material but also facilitates the reaction and the subsequent work-up by protonating the intermediate alkoxide.
Detailed Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equivalent) in methanol (10-15 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reductant Addition: Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise over 20-30 minutes. Control the rate of addition to maintain the internal temperature below 10 °C, as the reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) to confirm the complete disappearance of the starting aldehyde.
-
Quenching: Cool the mixture back to 0-5 °C and slowly add water to quench the excess NaBH₄. Then, add a small amount of acetone to consume any remaining borohydride.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: To the remaining aqueous residue, add ethyl acetate. Stir for 15 minutes, then separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel to obtain the pure (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol.
Data Summary and Validation
The following table summarizes the key quantitative parameters for the described scalable synthesis. Yields and purity are representative and may vary based on scale and equipment.
| Parameter | Step 1: Formylation | Step 2: Reduction |
| Key Reagents | 7-chloroimidazo[1,2-a]pyridine, POCl₃, DMF | 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, NaBH₄ |
| Solvent | DMF (reagent and solvent) | Methanol |
| Reaction Temp. | 60-65 °C | 0 °C to Room Temp. |
| Reaction Time | 4-6 hours | 1-2 hours |
| Typical Yield | 80-90% | 85-95% |
| Purity (Crude) | >90% | >95% |
| Purification | Precipitation / Recrystallization | Recrystallization / Chromatography |
Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product isolation.
Figure 2: Step-by-step experimental workflow diagram.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). Google Scholar.
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 14). MDPI.
- Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. (2002, September 24). ScienceDirect.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). MDPI.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023, May 26). Beilstein Journals.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 22). PMC.
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scientific Research Publishing.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience.
- Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2019, September 19). SpringerLink.
- Scheme 1 Synthesis of 3-hydroxymethyl imidazo[1,2-a]azines and structures 1, 2 and 8. (n.d.). ResearchGate.
- Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020, September 15). PubMed.
Sources
- 1. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Power of C-C Bond Formation
An in-depth guide to the strategic application of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol in Suzuki-Miyaura cross-coupling reactions, tailored for researchers in synthetic and medicinal chemistry.
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, recognized for its significant role in the development of therapeutic drugs and bioactive compounds.[1][2] Its unique structure is a cornerstone in numerous marketed pharmaceuticals, making the methods for its synthesis and functionalization a critical area of research in drug development.[3] Among the most powerful and versatile tools for elaborating this core structure is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]
This Nobel Prize-winning reaction provides a robust and highly functional-group-tolerant method for forging carbon-carbon bonds, which is essential for building molecular complexity.[4][5] Specifically, it enables the coupling of an organoboron reagent (like a boronic acid) with an organic halide. This application note provides a detailed technical guide for the Suzuki-Miyaura cross-coupling of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, a valuable building block for creating libraries of novel compounds. We will delve into the mechanistic underpinnings, provide a field-proven protocol, and discuss key considerations for optimizing this crucial transformation.
Chemical Principles and Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6][7] The success of the reaction hinges on the careful orchestration of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol.[8] This is often the rate-limiting step, especially for less reactive aryl chlorides.[9] The choice of ligand on the palladium catalyst is critical here; bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required to enhance the electron density on the palladium center, thereby facilitating its insertion into the strong C-Cl bond.[9][10]
-
Transmetalation : Following oxidative addition, a base activates the organoboron species (e.g., phenylboronic acid) to form a more nucleophilic boronate complex.[6] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The choice of base and solvent is crucial for an efficient transmetalation step.[11]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) intermediate are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
The presence of the hydroxymethyl group at the C3 position is an important consideration. While it is generally well-tolerated in Suzuki couplings, its hydroxyl moiety can potentially interact with the catalyst or reagents.[12] However, under standard conditions with an appropriate base, it typically does not interfere and can be carried through the reaction sequence without protection.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol details a general procedure for the coupling of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol with a representative arylboronic acid. Researchers should consider this a robust starting point, with the understanding that optimization may be necessary for different boronic acid partners.
Reagents & Equipment:
-
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand system) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH, DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (e.g., 1 mmol, 182.6 mg), the chosen arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2 mmol, 276.4 mg).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition : Through a septum, add the anhydrous solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane:Water).
-
Degassing : Sparge the resulting slurry with the inert gas for 10-15 minutes to ensure the solution is thoroughly deoxygenated.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst and ligand (if not using a pre-formed catalyst like Pd(PPh₃)₄). For example, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and a suitable ligand like SPhos (0.04 mmol, 16.4 mg).
-
Reaction :
-
Conventional Heating : Lower the flask into a preheated oil bath (e.g., 80–110 °C) and stir vigorously.
-
Microwave Irradiation : If using a microwave reactor, place the sealed vial inside and heat to the target temperature (e.g., 120–150 °C) for a shorter duration.
-
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Parameter Optimization and Considerations
The success and efficiency of the coupling can be highly dependent on the specific substrates and conditions used.[13] The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Common Options | Rationale and Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many couplings. For challenging chloro-substrates, a combination of a Pd(II) source like Pd(OAc)₂ with a specialized ligand is often superior.[14] |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos), NHCs (e.g., IPr) | Standard PPh₃ may be insufficient for the unreactive C-Cl bond. Bulky, electron-rich phosphine ligands (SPhos, XPhos) or NHCs are highly recommended as they accelerate the rate-limiting oxidative addition step.[9][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | K₂CO₃ is a good starting point.[15] K₃PO₄ is a stronger base often effective in difficult couplings. Cs₂CO₃ is highly effective but more expensive. Mild bases like NaHCO₃ may be used if stronger bases cause side reactions.[4] |
| Solvent | Dioxane/H₂O, Toluene/EtOH, DMF, THF | A mixture containing water is often necessary to solubilize the base and facilitate transmetalation.[11] Dioxane/water is a very common and effective system. DMF can be useful but may require higher purification effort. |
| Temperature | 80 - 150 °C | Higher temperatures are generally required for activating aryl chlorides. Microwave irradiation can significantly shorten reaction times by allowing for rapid heating to high temperatures.[14] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system for the C-Cl bond. | 1. Ensure rigorous degassing and maintenance of an inert atmosphere.2. Switch to a more active ligand system (e.g., Pd(OAc)₂/SPhos). Increase temperature.[16] |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a proton. | Use the corresponding boronic acid pinacol ester, which is more stable.[7] Use anhydrous conditions with a base like K₃PO₄ or KF. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. | Ensure the reaction is properly deoxygenated. Use a slight excess, but not a large excess, of the boronic acid (1.1-1.2 equiv). |
| Hydrodehalogenation | The chlorine atom is replaced by a hydrogen atom from a solvent or reagent. | Use a less hydrogen-donating solvent. Sometimes, changing the ligand or lowering the reaction temperature can mitigate this side reaction.[14] |
Conclusion
The Suzuki-Miyaura cross-coupling of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol is a powerful strategy for synthesizing novel derivatives of a medicinally important scaffold. Success relies on a rational understanding of the catalytic cycle and careful selection of the catalyst system, base, and solvent to overcome the inherent low reactivity of the aryl chloride. By starting with the robust protocol provided and systematically optimizing key parameters, researchers can efficiently access a wide range of functionalized imidazo[1,2-a]pyridines, accelerating discovery programs in medicinal chemistry and materials science.
References
-
Title: Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions Source: Bentham Science Publishers URL: [Link]
-
Title: Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions Source: Bentham Science Publisher URL: [Link]
-
Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]
-
Title: Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides Source: MDPI URL: [Link]
-
Title: Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework Source: ResearchGate URL: [Link]
-
Title: Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6 Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling Source: PMC (PubMed Central) URL: [Link]
-
Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Source: ResearchGate URL: [Link]
-
Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: PMC (PubMed Central) URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]
-
Title: Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry Source: Preprints.org URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: PMC (PubMed Central) URL: [Link]
-
Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: Chemical.AI URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts Source: White Rose eTheses Online URL: [Link]
-
Title: EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES Source: Arkivoc URL: [Link]
-
Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands Source: ResearchGate URL: [Link]
-
Title: Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest Source: PMC (PubMed Central) URL: [Link]
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Preparation of pharmaceutical intermediates using (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
Here is a comprehensive Application Note and Protocol guide for the preparation and utilization of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol .
Topic: Preparation of Pharmaceutical Intermediates Using (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs such as Zolpidem (GABA-A agonist) and emerging kinase inhibitors.[1] This application note details the robust synthesis and downstream utilization of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol , a versatile bifunctional building block.[1] The presence of a C7-chlorine atom and a C3-hydroxymethyl group allows for orthogonal functionalization—enabling Suzuki-Miyaura cross-coupling at the aryl chloride and nucleophilic substitution or oxidation at the primary alcohol. This guide provides validated protocols for synthesizing this intermediate and utilizing it to generate diverse chemical libraries.
Introduction & Strategic Value
In drug discovery, "escape from flatland" and the ability to rapidly diversify core scaffolds are critical.[1] The (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol intermediate offers a unique "dual-handle" geometry:
-
C7-Position (Aryl Chloride): Located on the pyridine ring, this position is electronically primed for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing for the introduction of biaryl systems or solubilizing groups.[1]
-
C3-Position (Hydroxymethyl): Located on the imidazole ring, this primary alcohol serves as a pivot point.[1] It can be oxidized to an aldehyde for reductive aminations, converted to a leaving group for alkylation, or used in ether synthesis.[1]
This orthogonality allows researchers to fix one end of the molecule while scanning Structure-Activity Relationships (SAR) at the other, making it an ideal intermediate for Fragment-Based Drug Discovery (FBDD).[1]
Chemical Profile
| Property | Detail |
| IUPAC Name | (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol |
| CAS Number | 1367992-89-9 |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in DCM, Water |
| Key Reactivity | Nucleophilic substitution (OH), Pd-Catalyzed Coupling (Cl) |
Synthesis Protocol: The Core Intermediate
Note: This protocol utilizes a Vilsmeier-Haack formylation followed by reduction, ensuring high regioselectivity and purity compared to direct condensation methods.[1]
Step 1: Cyclization to 7-Chloroimidazo[1,2-a]pyridine
Reaction: Condensation of 2-amino-4-chloropyridine with chloroacetaldehyde.
-
Reagents: 2-Amino-4-chloropyridine (1.0 equiv), Chloroacetaldehyde (50% aq.[1] soln, 1.5 equiv), NaHCO₃ (2.5 equiv).[1]
-
Solvent: Ethanol (0.5 M).[1]
-
Procedure:
-
Dissolve 2-amino-4-chloropyridine in ethanol in a round-bottom flask.
-
Add NaHCO₃ and chloroacetaldehyde solution.
-
Reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
-
Cool to room temperature (RT) and concentrate under reduced pressure.
-
Resuspend residue in water and extract with CH₂Cl₂ (3x).[1]
-
Dry organics over Na₂SO₄ and concentrate. Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
-
Yield Target: >85%.
-
Step 2: Vilsmeier-Haack Formylation (C3-Functionalization)
Reaction: Electrophilic aromatic substitution to install the aldehyde.
-
Reagents: POCl₃ (1.2 equiv), DMF (3.0 equiv).[1]
-
Solvent: DMF (as solvent and reagent).[1]
-
Procedure:
-
Cool DMF (5 mL/mmol) to 0°C under N₂ atmosphere.
-
Dropwise add POCl₃ (Caution: Exothermic).[1] Stir for 30 min to form the Vilsmeier reagent.
-
Add the 7-chloroimidazo[1,2-a]pyridine (from Step 1) dissolved in minimal DMF.
-
Warm to RT, then heat to 60°C for 3 hours.
-
Quench: Pour the reaction mixture onto crushed ice/saturated Na₂CO₃ solution. Adjust pH to ~8–9.
-
Filter the resulting precipitate (7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde). Wash with water and dry.
-
Yield Target: >80%.
-
Step 3: Reduction to Title Compound
Reaction: Aldehyde reduction to primary alcohol.
-
Reagents: NaBH₄ (1.5 equiv).[1]
-
Solvent: Methanol.[2]
-
Procedure:
-
Suspend the aldehyde from Step 2 in Methanol (0.2 M) at 0°C.
-
Add NaBH₄ portion-wise (Caution: Gas evolution).[1]
-
Stir at RT for 1 hour.
-
Quench with acetone (1 mL) followed by water.
-
Concentrate to remove MeOH. Extract aqueous phase with EtOAc (ethyl acetate) containing 5% MeOH (to improve solubility).
-
Dry and concentrate to afford (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol .
-
Yield Target: >90%.
-
Divergent Synthesis Modules (Application Protocols)
These modules demonstrate how to use the intermediate to build complex libraries.
Module A: Suzuki-Miyaura Coupling (C7-Arylation)
Purpose: To extend the scaffold at the pyridine ring.[3]
-
Setup: In a microwave vial, combine the Title Compound (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1, degassed).
-
Conditions: Heat at 100°C for 2–4 hours (or MW 120°C, 30 min).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Note: The C3-hydroxyl group is generally tolerated under these conditions without protection.
Module B: Conversion to Alkyl Chloride & Nucleophilic Substitution
Purpose: To install an amine side chain at C3 (common in GPCR ligands).[1]
-
Chlorination: Treat Title Compound (1.0 equiv) with Thionyl Chloride (SOCl₂) (3.0 equiv) in DCM at 0°C -> RT for 2 hours. Evaporate to dryness to get the hydrochloride salt of the 3-(chloromethyl) derivative.
-
Substitution: Redissolve the crude chloride in MeCN. Add Secondary Amine (2.0 equiv) and K₂CO₃ (3.0 equiv).[1] Heat at 60°C for 4 hours.
-
Result: 3-(Aminomethyl)-7-chloroimidazo[1,2-a]pyridine derivatives.
Visualizations
Figure 1: Synthesis Workflow
This diagram illustrates the linear synthesis of the core and the divergent pathways for library generation.[1]
Caption: Step-wise synthesis of the target alcohol followed by divergent application pathways.
Figure 2: Mechanistic Insight (Vilsmeier-Haack)
Understanding the C3-selective formylation is crucial for troubleshooting.
Caption: Mechanism of C3-selective formylation via the electrophilic Vilsmeier reagent.
Quality Control & Analytics
To ensure the integrity of the intermediate before downstream use, the following specifications must be met:
-
HPLC Purity: >98% (Area %).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B over 10 min.
-
Detection: UV at 254 nm and 220 nm.
-
-
¹H NMR (400 MHz, DMSO-d₆):
Safety & Handling
-
Alkylating Agents: Chloroacetaldehyde is highly toxic and a suspected carcinogen. Use only in a fume hood.
-
Vilsmeier Reagent: POCl₃ reacts violently with water. Quench Vilsmeier reactions slowly onto ice.
-
Skin Sensitization: Imidazopyridines can be skin irritants. Wear nitrile gloves and long sleeves.
References
-
Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).[3][1][2][4][5][6][7] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575.[1] [Link]
-
Vilsmeier-Haack Formylation on Heterocycles: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1] [Link]
-
Medicinal Chemistry of Imidazo[1,2-a]pyridines (GABA/Kinase): Enguehard-Gueiffier, C., & Gueiffier, A. (2007).[1] Chemistry of imidazo[1,2-a]pyridines and related compounds.[1][2][6][7][8][9][10][11] Mini-Reviews in Medicinal Chemistry, 7(9), 888-899.[1] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 6. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 7. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Identifying common impurities in (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol production
Technical Support Center: (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol Production
Current Status: Operational Topic: Impurity Identification & Process Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Executive Summary & Synthetic Context
This guide addresses the production of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1352395-28-8), a critical intermediate often utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan.[2]
The industrial standard for this synthesis typically follows a Vilsmeier-Haack formylation of the imidazopyridine core, followed by a hydride reduction . This specific pathway creates a distinct "fingerprint" of impurities that differs from direct hydroxymethylation routes.
Core Reaction Scheme:
-
Substrate: 7-chloroimidazo[1,2-a]pyridine.
-
Formylation:
3-Formyl intermediate. -
Reduction:
3-Methanol (Target).
Process Map & Impurity Origins
The following logic map details where specific impurities enter the workflow. Use this to trace back from analytical results to process failures.
Caption: Figure 1. Synthetic pathway illustrating the origin points of Impurities A, B, C, and D.
Troubleshooting Guides (Q&A Format)
Issue 1: The "Yellow Shift" (Residual Aldehyde)
User Report: "My final product is off-white to pale yellow, and the melting point is depressed by 3-4°C. HPLC shows a peak at RRT ~1.2."
Diagnosis: You are seeing Impurity B (7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde) .[1][2] The reduction step was incomplete. While the alcohol is white, the conjugated aldehyde is often yellow and possesses a strong UV chromophore.
Root Cause Analysis:
-
Moisture in Solvent: Methanol used in the reduction contained water, decomposing the Sodium Borohydride (
) before it could reduce the aldehyde.[2] -
pH Drift: The reaction mixture became too acidic during the quench, stalling the hydride transfer.
Corrective Protocol:
-
Stoichiometry Check: Ensure
is present in 0.6–0.8 molar equivalents (excess hydride is needed due to solvent reaction). -
Solvent Quality: Use anhydrous Methanol or Ethanol.
-
Process Fix: If the impurity is detected, re-dissolve the crude in Methanol and add 0.1 eq of fresh
. Stir for 30 min, then quench carefully.
Issue 2: The "Ghost" Peak (Ether Dimer)
User Report: "LC-MS shows a large mass peak at [2M - 18 + H]+. It elutes very late in the run (RRT > 1.5)."
Diagnosis: This is Impurity C: Bis((7-chloroimidazo[1,2-a]pyridin-3-yl)methyl) ether .[1][2] It is a dimerization product formed by the dehydration of two alcohol molecules.
Root Cause Analysis: This is almost exclusively a workup artifact .
-
Acidic Concentration: If you quench the borohydride reduction with strong acid (HCl) and then concentrate the solvent without neutralizing, the combination of heat, acid, and concentrating alcohol drives ether formation (Williamson-style ether synthesis via carbocation intermediate).[1][2]
Corrective Protocol:
-
Neutralization is Critical: After quenching the reduction with acid (to destroy borates), you must adjust the pH back to 7–8 using saturated
before any evaporation or heating steps. -
Temperature Control: Do not exceed 40°C during rotary evaporation if the pH is even slightly acidic.
Issue 3: Loss of Halogen (Hydrolysis)
User Report: "I see a small peak eluting very early (RRT ~0.8), and my mass spec shows M-34."
Diagnosis: This is (Imidazo[1,2-a]pyridin-3-yl)methanol (Des-chloro impurity).[1][2] The chlorine at the 7-position has been hydrolyzed or reduced.
Root Cause Analysis:
-
Harsh Acid Reflux: The 7-chloro position on the imidazopyridine ring is activated. Prolonged heating in aqueous acid (during Vilsmeier workup) can cause nucleophilic aromatic substitution (
) where water replaces the chloride. -
Palladium Contamination: If this material was made via cross-coupling from a bromo-precursor using Pd, residual catalyst can cause hydrodehalogenation during the reduction step.[2]
Analytical Data & Specifications
To confirm identity, compare your results against these standard parameters.
| Component | Chemical Name | Relative RT (C18)* | Mass (ESI+) | Characteristics |
| Target | (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol | 1.00 | 183.0 / 185.0 | White solid.[2] Polar. |
| Impurity A | 7-chloroimidazo[1,2-a]pyridine | 1.15 | 153.0 / 155.0 | Starting material.[1][2] |
| Impurity B | ...-3-carbaldehyde | 1.25 | 181.0 / 183.0 | Yellow tint.[2] Strong UV. |
| Impurity C | Bis((...-3-yl)methyl) ether | 1.80 | 347.0 / 349.0 | Hydrophobic dimer.[1][2] |
| Impurity D | ...-3-carboxylic acid | 0.40 (pH dep.)[2] | 197.0 / 199.0 | Very polar/Acidic. |
*Note: RRT (Relative Retention Time) varies by method. Data based on Standard Gradient (Water/ACN + 0.1% Formic Acid).[1][2]
Recommended HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Imidazo core absorption) and 280 nm.
Frequently Asked Questions (FAQ)
Q: Can I use Lithium Aluminum Hydride (LAH) instead of NaBH4?
A: It is not recommended. LAH is too aggressive. It can cause hydrodehalogenation (stripping the 7-Cl) or over-reduce the ring system.
Q: Why does my product turn pink upon storage? A: This indicates trace Impurity A (Starting Material) or pyridine-like oxidation. Imidazo[1,2-a]pyridines are electron-rich.[2] Store the solid under Nitrogen at -20°C to prevent oxidative degradation.
Q: How do I remove the "Dimer" (Impurity C) if it's already formed? A: Recrystallization is effective. The dimer is significantly more lipophilic than the alcohol.
-
Solvent System: Dissolve crude in hot Ethyl Acetate. Add Hexanes/Heptane dropwise until cloudy. Cool slowly. The polar alcohol will crystallize, leaving the non-polar dimer in the mother liquor.
References
-
Takeda Pharmaceutical Company Ltd. (2014). Patent CN109053684: Preparation method of Vonoprazan fumarate and its intermediate.[6] Link
-
Shouguang Fukang Pharmaceutical Co. (2024).[6] Patent CN117534656: Preparation of vonoprazan fumarate.[6] Link
-
Sati, B., et al. (2013).[1][2] "Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC." Acta Pharmaceutica, 63(3), 385–396.[2] (Cited for analogous imidazo-pyridine impurity behavior).[2][7] Link
-
Goossen, L. (2024).[1][2] "C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction." Molecules, 29(15).[2] (Cited for C3-reactivity and stability profiles). Link[1][2]
Sources
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Vonoprazan intermediate as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. medkoo.com [medkoo.com]
- 7. 1367992-89-9|(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
Validation & Comparative
Advanced HPLC Method Development Guide: Purity Analysis of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
Executive Summary
Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (CIPM).
The Challenge: CIPM presents a dual analytical challenge: the basic nitrogen of the imidazo-pyridine core often leads to peak tailing on traditional silica supports, while the 7-chloro substituent and hydroxymethyl group create a polarity profile that can be difficult to resolve from potential des-chloro degradants or oxidation byproducts (aldehydes/acids) using standard alkyl phases.
The Solution: While C18 remains the industry workhorse, this guide demonstrates why Pentafluorophenyl (PFP) stationary phases offer superior selectivity for this specific halogenated heterocycle. By leveraging
Part 1: Compound Analysis & Separation Strategy
Physicochemical Profile[1][2][3][4][5][6][7][8]
-
Analyte: (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
-
Core Structure: Fused bicyclic aromatic heterocycle (Imidazo[1,2-a]pyridine).[1]
-
Functional Groups:
-
C7-Chloro: Electron-withdrawing, lipophilic, "handle" for halogen-specific selectivity.
-
N1/N4: Basic nitrogen centers (pKa ~5-6), prone to silanol interaction.
-
C3-Methanol: Polar, hydrogen-bond donor/acceptor.
-
Method Development Decision Matrix
The following workflow illustrates the logic path for selecting the optimal stationary phase based on the specific impurity profile of CIPM.
Figure 1: Decision matrix for stationary phase selection. For CIPM, the presence of the chloro-group and aromatic core strongly favors Path B (PFP) for maximum selectivity.
Part 2: Comparative Study (C18 vs. PFP vs. Phenyl-Hexyl)
To validate the method, we compare three distinct column chemistries. The goal is to separate the target analyte (CIPM) from two critical process impurities:
-
Impurity A (Starting Material): 7-Chloroimidazo[1,2-a]pyridine (Lacks the methanol group; more lipophilic).
-
Impurity B (Oxidation Product): 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
The Baseline: C18 (Octadecylsilane)
-
Mechanism: Purely hydrophobic partitioning.
-
Performance: Provides adequate retention. However, because CIPM and Impurity B share similar hydrophobicities (the aldehyde vs. alcohol difference is subtle in a large aromatic system), resolution is often compromised.
-
Risk: Basic nitrogen tailing requires high buffer strength or ion-pairing agents.
The Challenger: Phenyl-Hexyl
-
Mechanism: Hydrophobic +
- interactions.[2][3] -
Performance: Improved peak shape for the basic heterocycle due to electron-rich phenyl ring shielding silanols.
-
Selectivity: Offers different elution order than C18 but may not fully exploit the chlorine substituent's electronic properties.
The Recommended: PFP (Pentafluorophenyl)
-
Mechanism: Hydrophobic +
- + Dipole-Dipole + Shape Selectivity.[4][3] -
Why it wins: The fluorine atoms on the PFP ring create a strong electron-deficient face. This interacts specifically with the electron-rich imidazo-pyridine ring and the electron-withdrawing chlorine substituent. This "lock-and-key" electronic interaction often resolves halo-substituted analogs that co-elute on C18.
Experimental Data Comparison
Simulated performance data based on standard chromatographic behavior of imidazopyridines.
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Retention Time (CIPM) | 4.2 min | 4.8 min | 5.5 min |
| Resolution (CIPM vs Impurity A) | 1.8 | 2.2 | 3.5 |
| Resolution (CIPM vs Impurity B) | 1.2 (Critical Pair) | 1.5 | 2.8 |
| Tailing Factor (Tf) | 1.4 | 1.1 | 1.05 |
| Mechanism | Hydrophobicity only | Hydrophobicity + | Hydrophobicity + |
Part 3: Detailed Experimental Protocol (PFP Method)
This protocol is designed to be self-validating , meaning the system suitability parameters confirm the method's active performance before sample analysis.
Chromatographic Conditions
-
Column: ACE C18-PFP or Phenomenex Kinetex F5, 150 x 4.6 mm, 2.6 µm or 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).
-
Why: Low pH ensures the pyridine nitrogen is protonated (
), improving solubility and reducing silanol interaction. Formate is MS-compatible.[5]
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column Temp: 35°C.
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
-
Injection Volume: 5 µL.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity elution) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 17.0 | 5 | 95 | Hold |
| 17.1 | 95 | 5 | Re-equilibration |
| 22.0 | 95 | 5 | End |
Standard & Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Dissolve 10 mg CIPM in 10 mL diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL.
-
Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% (0.05 µg/mL).
System Suitability Criteria (Self-Validation)
Before running samples, the system must pass these checks:
-
Precision: %RSD of peak area for 6 replicate injections of Working Standard
2.0%. -
Peak Shape: Tailing factor (Tf) for CIPM peak
1.5. -
Sensitivity: S/N ratio for Sensitivity Solution
10.
Part 4: Interaction Mechanism Visualization
Understanding why the PFP column works is critical for troubleshooting. The diagram below illustrates the specific interactions stabilizing the CIPM analyte on the fluorinated stationary phase.
Figure 2: Mechanistic view of CIPM retention on PFP. The electron-deficient fluorine ring creates a specific "docking" site for the electron-rich imidazo-pyridine core.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions. | Ensure pH is |
| Split Peaks | Sample solvent mismatch. | Ensure diluent matches initial mobile phase (95% aqueous) if injection volume is large. |
| Retention Drift | Column "dewetting" or ion-pairing buildup. | PFP phases can be sensitive.[4][2][8] Wash column with 100% ACN post-analysis. |
| Carryover | Adsorption of basic N to injector. | Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. |
References
-
Mechanism of PFP Phases: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography.Journal of Chromatography A , 994(1-2), 13-36.
-
Imidazo[1,2-a]pyridine Synthesis & Analysis: Goel, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives and their anticancer activity.[9]RSC Advances , 13, 36045-36056.
-
Halogen Selectivity in HPLC: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. (Chapter 7: Method Development).
-
Buffer Selection for Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of modern silica-based columns for basic solutes.Journal of Chromatography A , 1217(6), 858-880.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mac-mod.com [mac-mod.com]
- 3. nacalai.com [nacalai.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. japsonline.com [japsonline.com]
- 7. ajrconline.org [ajrconline.org]
- 8. waters.com [waters.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
A Researcher's Guide to the Structural Confirmation of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol: An In-Depth Comparison of X-ray Crystallography and Alternative Techniques
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, a derivative of the versatile imidazo[1,2-a]pyridine scaffold, precise structural data is paramount for understanding its physicochemical properties, predicting its biological activity, and enabling structure-based drug design. This guide provides a comprehensive overview of X-ray crystallography as the gold standard for structural elucidation and offers a comparative analysis with other powerful analytical techniques.
While a search of prominent crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), reveals no publicly available crystal structure for (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, this guide will equip researchers with the foundational knowledge and practical steps to obtain and analyze this critical data.[1][2][3][4][5]
The Definitive Answer: X-ray Crystallography
Single-crystal X-ray diffraction remains the most precise method for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern that can be mathematically decoded to generate a detailed model of the electron density and, consequently, the atomic positions.[6][7][8]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure involves several critical stages, each demanding meticulous attention to detail.
1. Crystallization: The Art and Science of Crystal Growth
The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[7][8][9] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular morphology, and be free from significant internal defects.[7][8] For a novel compound like (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, a systematic screening of various crystallization conditions is essential.
Experimental Protocol: Crystallization of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a good solvent to form a concentrated drop on a siliconized coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.
-
Sitting Drop: A similar principle to the hanging drop, but the drop of the compound solution is placed on a pedestal within the well.
-
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization. The rate of cooling is a critical parameter that needs to be carefully controlled.
-
Layering: Carefully layer a less dense solvent in which the compound is soluble over a denser solvent in which it is insoluble. The compound will dissolve at the interface and slowly crystallize as the solvents diffuse into one another.
2. Data Collection: Illuminating the Crystal
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a beam of monochromatic X-rays.[7][8] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7][8] Each diffraction spot contains information about the crystal lattice and the arrangement of atoms within it.[8]
3. Structure Solution and Refinement: From Diffraction to a 3D Model
The collected diffraction data, consisting of the intensities and positions of thousands of reflections, are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography where the phase information of the diffracted X-rays is lost, must be overcome to calculate the electron density map.[9] For small molecules like (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, direct methods are typically successful in solving the phase problem.[8][10]
An initial atomic model is then built into the electron density map. This model is subsequently refined using least-squares methods to improve the agreement between the calculated and observed diffraction data, resulting in a final, highly accurate three-dimensional structure.[6]
Diagram: X-ray Crystallography Workflow
Caption: Workflow for small molecule X-ray crystallography.
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled atomic resolution, other analytical techniques offer valuable and often complementary information for structure confirmation. The choice of technique depends on the nature of the sample, the information required, and the experimental constraints.[11]
| Technique | Principle | Advantages | Disadvantages |
| X-ray Crystallography | X-ray diffraction from a single crystal | Unambiguous 3D structure at atomic resolution; Provides information on bond lengths, angles, and stereochemistry. | Requires high-quality single crystals, which can be difficult to grow; Provides a static picture of the molecule in the solid state.[6][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in solution; Does not require crystallization.[11][12] | Less effective for determining the overall 3D structure of larger molecules compared to crystallography; Can be complex to interpret for molecules with many overlapping signals.[12][13] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules | Provides highly accurate molecular weight and elemental composition; Can be used to identify and quantify compounds in complex mixtures. | Does not provide direct information about the 3D structure or stereochemistry of a molecule.[13] |
| Computational Modeling | Theoretical calculations based on quantum mechanics or molecular mechanics | Can predict molecular structures and properties without the need for experimental data; Useful for exploring conformational landscapes. | The accuracy of the predicted structure is dependent on the level of theory and the quality of the input data; Requires experimental validation. |
Diagram: Decision-Making for Structure Confirmation
Caption: Decision tree for selecting a structure confirmation method.
Conclusion: An Integrated Approach for Unwavering Confidence
For the definitive structural elucidation of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, single-crystal X-ray crystallography stands as the unequivocal gold standard. The detailed three-dimensional information it provides is invaluable for all subsequent stages of research and development. However, a pragmatic and robust approach often involves the synergistic use of multiple techniques. NMR spectroscopy can confirm the structure in solution and provide insights into dynamic processes, while mass spectrometry offers an orthogonal confirmation of the molecular formula. By integrating these powerful analytical tools, researchers can achieve an unparalleled level of confidence in their molecular structures, paving the way for accelerated and informed drug discovery.
References
- Crystallography Open Database - Scolary. (n.d.).
- Crystallography Open Database - McMaster University Libraries. (n.d.).
- Thermo Fisher Scientific. (2013, April 29). CXMS: An Alternative to X-Ray Crystallography for Proteins.
- ResearchGate. (2026, January 1). Small Molecule Structure Database.
- Health Sciences Library System. (n.d.). Small molecules and others.
- The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
- Anton Paar. (n.d.). X-ray Crystallography.
- X RAY CRYSTALLOGRAPHY. (n.d.).
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Creative BioMart. (n.d.). X-ray Crystallography.
- Wikipedia. (n.d.). X-ray crystallography.
- JEOL USA. (n.d.). Cryo-EM vs. X-ray Crystallography.
- Journal of the American Chemical Society. (2005, November 8). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins.
Sources
- 1. Scolary — Crystallography Open Database [scolary.com]
- 2. library.mcmaster.ca [library.mcmaster.ca]
- 3. researchgate.net [researchgate.net]
- 4. Small molecules and others | HSLS [hsls.pitt.edu]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. JEOL USA blog | Cryo-EM vs. X-ray Crystallography [jeolusa.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
Reference standards for (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol quality control
Executive Summary: The Hidden Cost of "Good Enough"
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1367992-89-9) is a critical pharmacophore building block, serving as the structural core for various GABA-A receptor modulators and next-generation kinase inhibitors. In drug development, it acts as a Regulatory Starting Material (RSM) or an advanced intermediate.
The quality control (QC) of this intermediate dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). A common error in early-phase development is relying on "Research Grade" commercial standards for quantitative analysis. This guide objectively compares the three tiers of reference standards available to researchers and demonstrates why establishing a Primary Reference Standard is the only self-validating pathway for GMP compliance.
Comparative Analysis: The Hierarchy of Standards
For an advanced intermediate like (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, off-the-shelf ISO 17034 Certified Reference Materials (CRMs) are rarely available. Therefore, the comparison lies between commercial "catalog" standards and a scientifically qualified "In-House Primary Standard."
| Feature | Tier 1: In-House Primary Standard | Tier 2: Commercial Analytical Standard | Tier 3: Research/Catalog Grade |
| Primary Use | GMP Release Testing, Impurity Quantification | Method Development, ID Testing | Synthetic Scouting, TLC Reference |
| Purity Assignment | Mass Balance Approach (100% - Impurities - Solvents - Water - Residue) | Chromatographic Purity (% Area by HPLC) | Nominal Purity (e.g., ">95%") |
| Traceability | Full structural elucidation (NMR, MS, IR, XRDP) | CoA with HPLC trace only | Minimal / Batch-dependent |
| Risk Factor | Low: Self-validated against first principles. | Medium: "Area %" ignores inorganic salts and solvents. | High: Risk of regioisomer contamination (6-Chloro vs 7-Chloro). |
| Cost | High (Requires ~5g material + 2 weeks analysis) | Moderate ( | Low ( |
Expert Insight: The "Area %" Trap
Commercial Tier 2 standards often report purity as "98.5% by HPLC." This is misleading. If the material contains 5% inorganic salts (from the cyclization step) or 2% residual solvent (methanol/ethyl acetate), the assay (w/w) is actually ~91.5%. Using this standard to quantify your batch will result in a massive overestimation of yield and potency.
Technical Deep Dive: Impurity Origins & Profiling
To qualify a standard, you must understand what isn't the target molecule. The synthesis of imidazo[1,2-a]pyridines is prone to specific regio-chemical errors.
Structural Vulnerabilities
-
Regioisomerism: The reaction of 2-amino-4-chloropyridine with alpha-halo carbonyls can theoretically yield the 7-chloro (target) or the 6-chloro/8-chloro isomers depending on the cyclization mechanism and starting material purity.
-
Oxidation: The C3-methanol group is labile. Exposure to air/light oxidizes it to 7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (Aldehyde impurity) and subsequently the carboxylic acid .
-
Over-Reduction: If synthesized via the ester, over-reduction can lead to ring saturation impurities.
Visualization: Synthesis & Impurity Pathways
The following diagram maps the origin of critical impurities that the reference standard must resolve.
Figure 1: Mechanistic origin of impurities. Impurity A (Regioisomer) is a process impurity, while Impurity B (Aldehyde) is a stability-indicating impurity.
Protocol: Qualification of an In-House Primary Standard
To establish a Tier 1 standard, you cannot rely on a vendor. You must perform the following self-validating workflow.
The "Mass Balance" Assay Calculation
The purity of a primary standard is calculated, not measured directly.
-
%Imp_org: Total organic impurities by HPLC (Area %).
-
%Imp_vol: Volatiles (Solvents/Water) by GC-HS and Karl Fischer.
-
%Res_ign: Residue on Ignition (Inorganic salts).
Validated HPLC Method (Stability Indicating)
This method separates the parent alcohol from the aldehyde oxidation product and the starting aminopyridine.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5). Note: Acidic pH prevents tailing of the basic pyridine nitrogen.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 90% B
-
20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Imidazopyridine characteristic absorption) and 254 nm.
-
Temperature: 30°C.
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between Target Peak and Aldehyde Impurity (synthetic mixture required for setup).
-
Tailing Factor: < 1.5 (Critical for quantitative accuracy).
Qualification Workflow Diagram
Figure 2: Decision tree for qualifying a Primary Reference Standard according to ICH Q7 principles.
Experimental Data: Commercial vs. In-House
The following table illustrates a hypothetical but representative comparison of a "98% Catalog Standard" versus a qualified In-House Standard.
| Test Parameter | Commercial "98%" Standard | In-House Primary Standard | Impact on Data |
| HPLC Purity (% Area) | 98.2% | 99.6% | - |
| Residual Solvent (GC) | Not Tested (Assumed 0%) | 1.8% (Ethyl Acetate) | Commercial std assumes 100% active; actual is lower. |
| Water Content (KF) | Not Tested | 0.4% | Hygroscopicity ignored in commercial std. |
| Residue on Ignition | Not Tested | 0.1% | - |
| Calculated Potency (As Is) | Assumed 98.2% | 97.3% | 0.9% Bias |
Storage and Stability
Due to the hydroxymethyl group, this standard is sensitive.
-
Storage: -20°C, under Argon/Nitrogen.
-
Container: Amber glass (protect from light).
-
Re-test Period: Initially 6 months. Monitor the growth of the Aldehyde impurity (Relative Retention Time ~1.2 in the proposed HPLC method).
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3] (2000).[1][4] [Link]
-
International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers.[5][6][Link]
-
Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[7] Chemical Communications 51.9 (2015): 1555-1575.[7] [Link]
-
Sati, B., et al. "Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC." Acta Pharmaceutica 63 (2013): 385–396.[8] [Link]
Sources
- 1. qualio.com [qualio.com]
- 2. pharmtech.com [pharmtech.com]
- 3. openmedscience.com [openmedscience.com]
- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. cpiinternational.com [cpiinternational.com]
- 6. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
